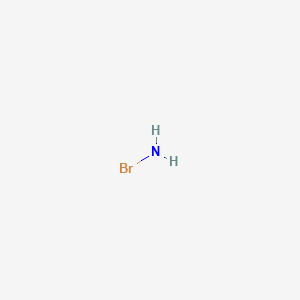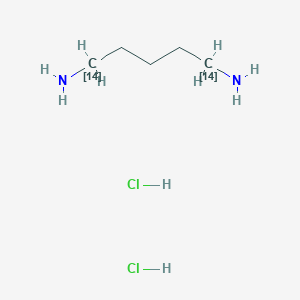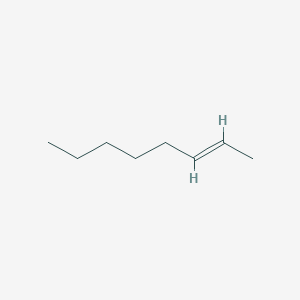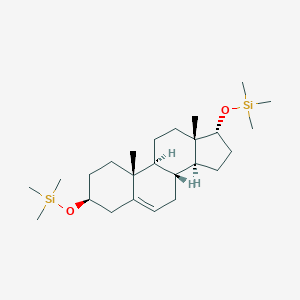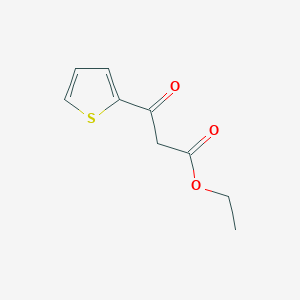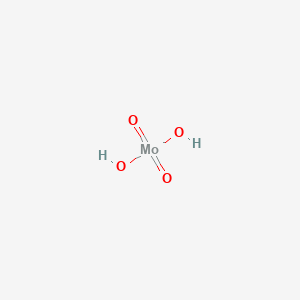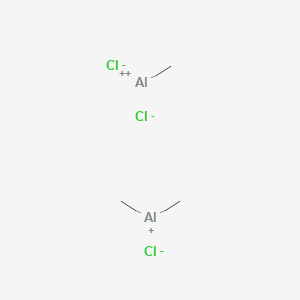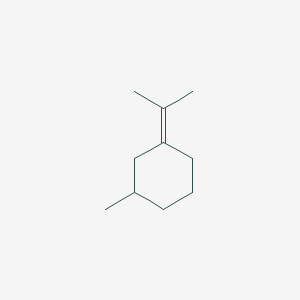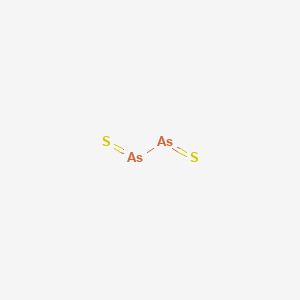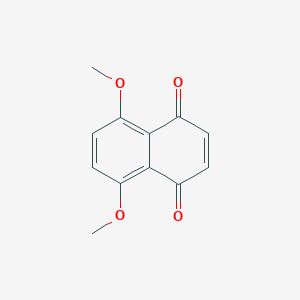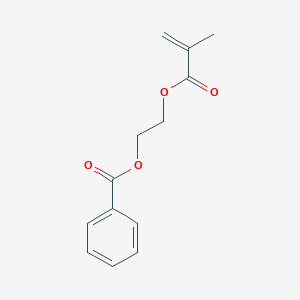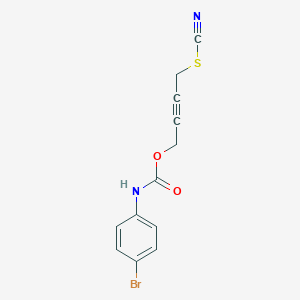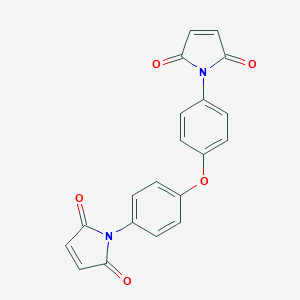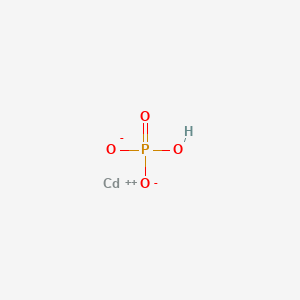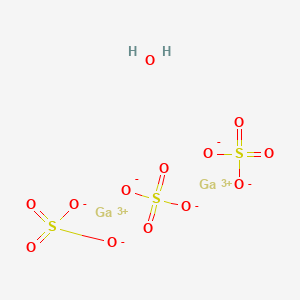
Gallium(III) sulfate hydrate
描述
Synthesis Analysis
The synthesis of Gallium(III) compounds, such as Gallium(III) tetraphenylporphyrinates containing anionic sulfur ligands, provides insight into the complex formation and stability of Gallium(III) in various states. These compounds serve as models for understanding the coordination and electronic structures of Gallium(III) complexes, highlighting the synthetic routes to achieve stable Gallium(III) configurations in different chemical environments (Meininger et al., 2016).
Molecular Structure Analysis
The molecular structure of hydrated Gallium(III) ions has been studied through large-angle X-ray scattering (LAXS) and extended X-ray absorption fine structure (EXAFS) techniques. These studies reveal the coordination environment of Gallium(III) ions in aqueous solutions, showing a six-water molecule coordination that is crucial for understanding the hydration and structural properties of Gallium(III) sulfate hydrate in solution (Lindqvist-Reis et al., 1998).
Chemical Reactions and Properties
Research on Gallium(III)-containing heteropolytungstates highlights the chemical reactivity and potential catalytic properties of Gallium(III) complexes. These studies provide insights into the hydrolytic activities of Gallium(III) compounds towards phosphoester and phosphoanhydride bond cleavage, demonstrating the chemical versatility and reactivity of Gallium(III)-based materials (Kandasamy et al., 2016).
Physical Properties Analysis
The formation process of hydrous Gallium(III) oxide particles through hydrolysis at elevated temperatures reveals important physical properties of Gallium(III) compounds. The study of the reaction kinetics and the role of sulfate ions in particle formation provides valuable information on the synthesis and stabilization of Gallium(III) oxide particles, which is relevant for the understanding of Gallium(III) sulfate hydrate's physical properties (Hamada et al., 1986).
Chemical Properties Analysis
The interaction of Gallium(III) with 8-hydroxyquinoline in water and sodium dodecyl sulfate solution sheds light on the chemical properties of Gallium(III) complexes, including binding kinetics and equilibrium studies. This research provides a deeper understanding of the chemical behavior of Gallium(III) in various environments, which is crucial for the development of extraction and separation technologies involving Gallium(III) compounds (Biver et al., 2009).
科学研究应用
Summary of the Application
Gallium(III) sulfate hydrate is used as a solid acid catalyst . It is supported on silica gel and employed as a heterogeneous catalyst for the esterification of p-hydroxybenzoic acid and heptanol to give n-heptyl p-hydroxybenzoate .
The Gallium(III) sulfate hydrate is supported on silica gel to act as a solid acid catalyst. This catalyst is then used in the esterification process of p-hydroxybenzoic acid and heptanol . The specific technical details or parameters of this process are not provided in the sources.
Summary of the Results
The result of this process is the production of n-heptyl p-hydroxybenzoate . The specific quantitative data or statistical analyses of the yield or efficiency of this process are not provided in the sources.
安全和危害
属性
IUPAC Name |
digallium;trisulfate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Ga.3H2O4S.H2O/c;;3*1-5(2,3)4;/h;;3*(H2,1,2,3,4);1H2/q2*+3;;;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNGAUGWXGMLDK-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ga+3].[Ga+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ga2H2O13S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gallium(III) sulfate hydrate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


